4-(Tert-pentyl)benzaldehyde
Overview
Description
4-(Tert-pentyl)benzaldehyde: is an organic compound with the molecular formula C12H16O . It is a derivative of benzaldehyde, where the benzene ring is substituted with a tert-pentyl group at the para position. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Tert-pentyl)benzaldehyde can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of benzaldehyde with tert-pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H5CHO+(CH3)3CCH2ClAlCl3C6H4(CHO)(C(CH3)3)
Industrial Production Methods: In industrial settings, the production of this compound often involves the same Friedel-Crafts alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-(Tert-pentyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: 4-(Tert-pentyl)benzoic acid.
Reduction: 4-(Tert-pentyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(Tert-pentyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Tert-pentyl)benzaldehyde involves its reactivity as an aldehyde. The aldehyde group is highly reactive and can participate in nucleophilic addition reactions. In biological systems, it can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The tert-pentyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
Benzaldehyde: The parent compound without the tert-pentyl group.
4-Methylbenzaldehyde: A similar compound with a methyl group instead of a tert-pentyl group.
4-Ethylbenzaldehyde: A similar compound with an ethyl group instead of a tert-pentyl group.
Comparison:
Reactivity: The presence of the tert-pentyl group in 4-(Tert-pentyl)benzaldehyde provides steric hindrance, making it less reactive in certain electrophilic substitution reactions compared to benzaldehyde.
Selectivity: The tert-pentyl group can influence the selectivity of reactions, leading to different products compared to its methyl or ethyl analogs.
Applications: While benzaldehyde and its simpler derivatives are widely used in perfumery and flavoring, this compound finds more specialized applications in chemical synthesis and research due to its unique structure.
Properties
IUPAC Name |
4-(2-methylbutan-2-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-4-12(2,3)11-7-5-10(9-13)6-8-11/h5-9H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMSVJPRGKKHRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332976 | |
Record name | 4-(2-Methylbutan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67468-54-6 | |
Record name | 4-(2-Methylbutan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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